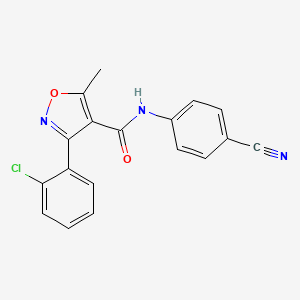

3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

描述

属性

IUPAC Name |

3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-4-2-3-5-15(14)19)18(23)21-13-8-6-12(10-20)7-9-13/h2-9H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZRTHVBFIMHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the chlorophenyl and cyanophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

化学反应分析

3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Properties : Initial studies suggest potential antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that derivatives similar to this compound exhibit significant anticancer properties against diverse cell lines. For example, compounds with structural similarities have shown effective growth inhibition in the NCI-60 human tumor cell line panel, with mean GI50 values indicating cytotoxic effects .

Medicine

- Therapeutic Potential : Ongoing investigations are exploring its efficacy as a therapeutic agent for conditions such as obesity and cancer. The compound's interaction with specific molecular targets may modulate pathways relevant to disease progression .

Industry

- Material Development : The compound is being explored for its potential in developing new materials and as an intermediate in pharmaceutical production.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide:

-

Anticancer Activity Studies : In vitro studies have demonstrated that similar derivatives exhibit significant growth inhibition against cancer cell lines .

Compound Mean GI50 (μM) 3-(2-chlorophenyl)... 1.18 Other derivatives Varies - Enzyme Inhibition Assays : These studies indicate potential for α-glucosidase inhibition, which is relevant for diabetes management .

- Oxazole Derivatives Evaluation : Research on oxazole derivatives has highlighted promising growth inhibitory properties against various cancer cell lines, suggesting common mechanisms that could be further explored for therapeutic applications .

作用机制

The mechanism of action of 3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Substituent Variations on the Phenyl Ring

3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide ()

- Key Differences: The 4-cyanophenyl group is replaced with a 4-sulfamoylphenethyl chain.

- Bioactivity: Sulfonamides are known for hydrogen-bonding interactions, which may alter target binding compared to the dipole interactions of the cyano group.

3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methylisoxazole-4-carboxamide ()

- Key Differences: The 4-cyanophenyl is replaced with a 2-methoxyphenylcarbamothioyl group (-NH-C(=S)-OCH₃).

- Stability: Thioamides are less stable under physiological conditions, which may affect metabolic pathways.

Heterocyclic Core Modifications

3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide ()

- Key Differences: The 4-cyanophenyl group is replaced with a 5-methyloxazole ring.

- π-π Interactions: The aromatic oxazole may engage in stronger stacking interactions than the cyano-substituted phenyl.

Teriflunomide Analogs ()

- Example : 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity-F in ).

- Key Differences: The 2-chlorophenyl and 4-cyanophenyl groups are replaced with a trifluoromethylphenyl (-CF₃).

- Impact: Lipophilicity: The -CF₃ group increases logP compared to -CN, enhancing membrane permeability but reducing solubility .

Functional Group Comparisons

Cyano vs. Sulfamoyl ( vs. Target)

Cyano vs. Dimethylamino ()

- Example: 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide ().

- Impact: Electronic Profile: The dimethylamino (-NMe₂) group is electron-donating, opposing the cyano’s electron-withdrawing nature.

Immunomodulatory Activity ()

- Leflunomide analogs (e.g., N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide) exhibit immunomodulatory effects via dihydroorotate dehydrogenase (DHODH) inhibition.

- Target Compound: The 4-cyanophenyl group may enhance binding affinity to DHODH compared to methoxy or hydroxyl analogs due to stronger dipole interactions .

Crystallographic Insights ()

- Planarity: In N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide (), the dihedral angle between the phenyl and oxazole rings is 8.08°, indicating near-coplanarity. The target’s 4-cyanophenyl group may adopt a similar orientation, optimizing π-π stacking .

生物活性

The compound 3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a cyanophenyl group attached to an oxazole ring, contributing to its unique pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via caspase activation |

| Similar Derivative | DLD-1 (colorectal) | 0.27 | PARP cleavage and DNA laddering |

The above data indicates that this compound and its analogs can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage, which are hallmarks of programmed cell death .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the oxazole ring and substituents on the phenyl groups significantly influence biological activity. For example:

- Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances the compound's potency.

- Cyanophenyl Group : This moiety contributes to increased lipophilicity and improved cellular uptake.

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promising results in inhibiting tumor growth. One study reported a tumor growth inhibition rate of 63% in xenograft models using doses of 50 mg/kg .

- Mechanistic Studies : Flow cytometry analyses revealed that these compounds induce cell cycle arrest and apoptosis in a dose-dependent manner, providing insights into their mechanisms of action .

常见问题

Q. Table 1: Comparative Bioactivity of Oxazole Carboxamides

| Compound | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) | Reference |

|---|---|---|---|

| Target Compound (4-cyanophenyl) | 0.89 (MCF-7) | 16 (S. aureus) | |

| Ethoxyphenyl Analog | 1.45 (MCF-7) | 32 (S. aureus) | |

| Methoxyphenyl Analog | 2.10 (MCF-7) | >64 (S. aureus) |

Q. Table 2: Recommended In Vivo Study Parameters

| Parameter | Details |

|---|---|

| Animal Model | BALB/c nude mice (female, 6–8 weeks) |

| Dosing Frequency | Twice weekly (oral gavage) |

| Endpoints | Tumor volume, body weight, serum toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。